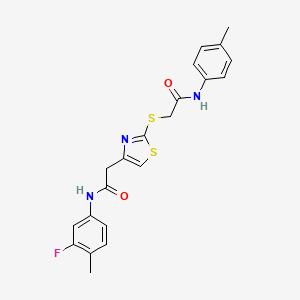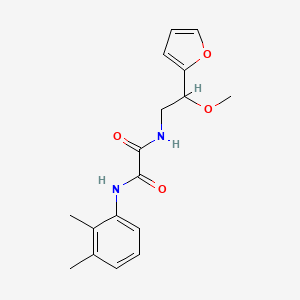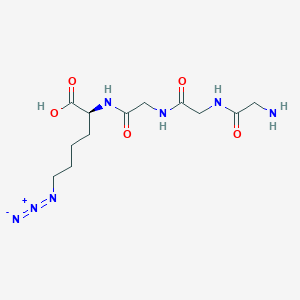![molecular formula C16H24N4O B2799732 1-benzyl-N'-[(1E)-(dimethylamino)methylidene]piperidine-4-carbohydrazide CAS No. 672949-70-1](/img/structure/B2799732.png)
1-benzyl-N'-[(1E)-(dimethylamino)methylidene]piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N'-[(1E)-(dimethylamino)methylidene]piperidine-4-carbohydrazide is a complex organic compound with a piperidine ring structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both benzyl and piperidine moieties in its structure suggests it may have significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N'-[(1E)-(dimethylamino)methylidene]piperidine-4-carbohydrazide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the piperidine derivative with an appropriate carboxylic acid derivative.
Introduction of the Dimethylaminomethylidene Group: This step involves the reaction of the piperidine carboxamide with dimethylamine and a suitable aldehyde or ketone under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N'-[(1E)-(dimethylamino)methylidene]piperidine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-benzyl-N'-[(1E)-(dimethylamino)methylidene]piperidine-4-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. The dimethylaminomethylidene group may enhance the compound’s ability to cross biological membranes and reach its target site.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another cholinesterase inhibitor with a similar mechanism of action.
Galantamine: A natural alkaloid with cholinesterase inhibitory activity.
Uniqueness
1-benzyl-N'-[(1E)-(dimethylamino)methylidene]piperidine-4-carbohydrazide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
1-benzyl-N-[(E)-dimethylaminomethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-19(2)13-17-18-16(21)15-8-10-20(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,18,21)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJVBHRUCJRLNC-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2799649.png)
![[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile](/img/structure/B2799650.png)


![4-fluoro-N-(1-{5-[(4-methoxybenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2799656.png)
![3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B2799659.png)
![1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2799661.png)

![N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0~3,12~.0~6,11~]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine](/img/structure/B2799666.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799668.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide](/img/structure/B2799669.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2799671.png)
![3-[4-(dimethylamino)phenyl]-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2799672.png)
